2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro-
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Overview
Description
2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ramelteon: A compound with a similar indeno-furan structure, used as a sleep aid.
Indeno-furan derivatives: Various derivatives with slight modifications in the ring system or functional groups
Uniqueness
2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine stands out due to its specific substitution pattern and the presence of the ethanamine group, which imparts unique chemical and biological properties. Its distinct structure allows for diverse applications and potential therapeutic benefits .
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran-7-yl)ethanamine |
InChI |
InChI=1S/C13H17NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h7-9H,1-6,14H2 |
InChI Key |
CFTVJNKYTVMVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1CCN)OCC3 |
Origin of Product |
United States |
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